![molecular formula C11H13ClN2O2 B1381800 1-Benzylpiperazine-2,6-dione hydrochloride CAS No. 1422344-21-5](/img/structure/B1381800.png)
1-Benzylpiperazine-2,6-dione hydrochloride
Overview
Description
1-Benzylpiperazine-2,6-dione hydrochloride, also known as 1-benzylpiperazine hydrochloride, is a synthetic compound . It is a derivative of piperazine, a class of compounds with a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Benzylpiperazine-2,6-dione hydrochloride, has been a subject of research. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Benzylpiperazine-2,6-dione hydrochloride is C11H18Cl2N2 . The average mass is 249.180 Da and the monoisotopic mass is 248.084702 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives like 1-Benzylpiperazine-2,6-dione hydrochloride include cyclization of 1,2-diamine derivatives with sulfonium salts and aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
Psychotropic Activity
1-Benzylpiperazine-2,6-dione hydrochloride has been studied for its potential psychotropic properties. For example, Chłoń-Rzepa et al. (2013) explored a series of derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including those with 1-benzylpiperazine, as ligands for serotonin receptors. These compounds demonstrated antidepressant and anxiolytic activities in animal models (Chłoń-Rzepa et al., 2013).
Chemical Reactivity Studies
The chemical reactivity and molecular docking studies of 1-benzylpiperazine derivatives have been conducted. Ranjith et al. (2022) investigated the molecular structure and reactivity of a compound containing 1-benzylpiperazine-2,6-dione, suggesting potential applications in cardiovascular and cerebrovascular disease treatment (Ranjith et al., 2022).
Chiral Solvating Agents
Compounds like (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones, which are closely related to 1-benzylpiperazine-2,6-dione, have been studied as chiral solvating agents in NMR spectroscopy. This application is crucial in determining the enantiomer composition of compounds in analytical chemistry (Malavašič et al., 2008).
Green Chemistry Applications
In green chemistry, derivatives of 1-benzylpiperazine have been used as solid acid catalysts for synthesizing organic compounds. Khorami and Shaterian (2014) described the use of silica-bonded propylpiperazine-N-sulfamic acid, derived from 1-benzylpiperazine, in the synthesis of specific organic compounds (Khorami & Shaterian, 2014).
Metalloproteinase Inhibition
1-Benzylpiperazine-2,6-dione derivatives have been identified as effective inhibitors of metalloproteinases, which are enzymes involved in various biological processes including cancer progression. Marques et al. (2011) synthesized new compounds with 1-hydroxypiperazine-2,6-dione moiety, showing promising results in inhibiting these enzymes (Marques et al., 2011).
Safety and Hazards
1-Benzylpiperazine-2,6-dione hydrochloride may have safety hazards similar to other piperazine derivatives. For instance, Benzylpiperazine (BZP) is known to have side effects and was largely abandoned as a worm treatment . It has been reported to have amphetamine-like effects and is liable to abuse . Hazard statements for BZP include H314 - H412 .
Mechanism of Action
Target of Action
1-Benzylpiperazine-2,6-dione hydrochloride is a derivative of Benzylpiperazine (BZP), which is known to have euphoriant and stimulant properties . The primary targets of BZP are the dopamine, norepinephrine, and serotonin transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
BZP interacts with its targets by inducing these transporters to shuttle neurotransmitters out of neurons and deposit them in the synaptic cleft . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal signaling.
Pharmacokinetics
The pharmacokinetic properties of BZP include hepatic metabolism and renal excretion . The bioavailability of BZP is unknown . These properties can impact the bioavailability of 1-Benzylpiperazine-2,6-dione hydrochloride, although specific details would require further investigation.
Result of Action
The result of BZP’s action is a state of euphoria and stimulation, similar to the effects of amphetamine . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
properties
IUPAC Name |
1-benzylpiperazine-2,6-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-10-6-12-7-11(15)13(10)8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXCOQNSQCBBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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